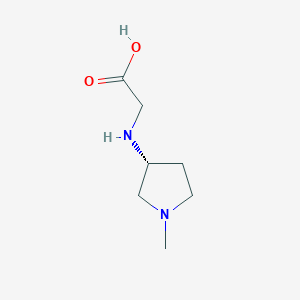

((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYWCMMOFZAUNY-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268994 | |

| Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354002-74-6 | |

| Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354002-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., Amidation, Esterification)

The carboxylic acid group is a primary site for derivatization, readily undergoing common transformations such as amidation and esterification to produce a range of functional derivatives.

Amidation: The carboxylic acid can be activated by a variety of coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to facilitate amide bond formation with primary or secondary amines. This reaction is typically performed at room temperature and can be completed in a short timeframe. For instance, the coupling of chiral carboxylic acids with amine-containing moieties is a well-established method for creating diastereomeric derivatives, which can be crucial for enantiomeric separation and analysis. A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed for the sensitive detection of chiral carboxylic acids by liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), highlighting the utility of such derivatization. nih.gov

Esterification: Esterification of the carboxylic acid can be achieved through various standard methods. For example, reaction with an alcohol in the presence of an acid catalyst or using a dehydrating agent can yield the corresponding ester. These ester derivatives can serve as intermediates for further transformations or as final products with modified physicochemical properties. The synthesis of esters of amino alcohols has been a subject of interest, with various methods developed for their preparation. googleapis.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Amine, DMTMM, Room Temperature | Amide | nih.gov |

| Esterification | Alcohol, Acid Catalyst | Ester | googleapis.com |

Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine of the 1-methyl-pyrrolidine ring offers a site for chemical modification, primarily through quaternization reactions.

Quaternization: The nitrogen atom of the pyrrolidine ring can react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, to form quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge to the molecule, which can significantly alter its solubility, and biological interaction profile. The formation of such salts is a common strategy in drug development to modify the pharmacokinetic properties of a lead compound. The preparation of quaternary ammonium salts, including methobromide derivatives, has been described for related pyrrolidine-containing structures. googleapis.com

| Reaction Type | Reagents | Product Type | Reference |

| Quaternization | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt | googleapis.com |

Chemical Modifications of the Secondary Amino Group

The secondary amino group is a key nucleophilic center that can participate in a variety of chemical reactions, allowing for the introduction of a wide range of substituents.

N-Acetylation: The secondary amine can be readily acylated using reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative. This modification can be useful for protecting the amine during subsequent reactions or for altering the hydrogen bonding capacity of the molecule. nih.gov

N-Alkylation: Reductive amination is a common method for the N-alkylation of secondary amines. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This versatile reaction allows for the introduction of a diverse array of alkyl and aryl groups.

N-Arylation: The secondary amine can undergo coupling reactions with aryl halides or arylboronic acids, often catalyzed by transition metals like palladium or copper, to form N-aryl derivatives. These reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating carbon-nitrogen bonds.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acetylation | Acetic Anhydride or Acetyl Chloride | N-Acetyl Derivative | nih.gov |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent | N-Alkyl Derivative | mdpi.com |

| N-Arylation | Aryl Halide, Palladium Catalyst | N-Aryl Derivative | nih.gov |

Synthesis of Conjugates and Hybrid Molecules

The multifunctional nature of ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid makes it an ideal scaffold for the synthesis of conjugates and hybrid molecules, where it can be linked to other molecular entities to create novel structures with combined or enhanced properties.

The carboxylic acid and secondary amine functionalities provide orthogonal handles for sequential or simultaneous conjugation to other molecules, such as peptides, fluorophores, or pharmacophores. For example, the carboxylic acid can be activated and coupled to an amino group on another molecule, while the secondary amine can be reacted with a carboxylic acid on a different molecule. This approach allows for the construction of complex molecular architectures. The synthesis of pyrrolidine-containing drugs often involves the introduction of the pyrrolidine ring as a pre-formed chiral building block. mdpi.com This highlights the importance of versatile pyrrolidine derivatives in the construction of complex bioactive molecules.

| Conjugation Strategy | Functional Group Utilized | Potential Conjugate Partner |

| Amide Bond Formation | Carboxylic Acid | Peptides, Amino-functionalized molecules |

| Amide Bond Formation | Secondary Amine | Carboxylic acid-containing molecules |

Application of R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid As a Chiral Building Block in Organic Synthesis

Incorporation into Complex Natural Product Syntheses

While specific examples detailing the incorporation of ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid into the total synthesis of complex natural products are not extensively documented in publicly available literature, the pyrrolidine (B122466) motif is a common structural feature in a vast array of alkaloids and other biologically active natural products. mdpi.com Chiral pyrrolidine derivatives serve as crucial intermediates in the synthesis of these intricate molecules. The stereochemistry of the pyrrolidine ring is often critical for the biological activity of the final natural product.

The general strategy for incorporating such a building block involves utilizing its inherent chirality to guide the stereochemical outcome of subsequent reactions. The carboxylic acid and secondary amine functionalities provide convenient handles for peptide coupling, alkylation, or cyclization reactions, allowing for the elongation of carbon chains and the formation of more complex ring systems. For instance, the pyrrolidine unit could be integrated into a larger molecular framework that ultimately leads to the core structure of a natural product. The N-methyl group in this compound can also influence the conformational properties of the molecule and its derivatives, which can be a key factor in achieving the desired three-dimensional structure of the target natural product.

Utilization in the Development of Constrained Peptidomimetics and Oligomers

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability against proteolytic degradation, is a major focus in medicinal chemistry. nih.govmdpi.com Conformationally constrained amino acids are highly sought-after building blocks for the synthesis of peptidomimetics, as they can lock the peptide backbone into a specific bioactive conformation. nih.gov

This compound is an excellent candidate for incorporation into peptidomimetic structures. The rigid pyrrolidine ring introduces a significant conformational constraint, reducing the flexibility of the resulting peptide chain. nih.gov This can lead to an increased affinity and selectivity for the biological target. The N-substituted glycine (B1666218) structure of this compound classifies it as a peptoid-peptide hybrid building block, which can further enhance metabolic stability. mdpi.com

The synthesis of oligomers containing this building block can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The secondary amine can be acylated with an activated amino acid, and the carboxylic acid can be coupled to the amine of another amino acid or peptide fragment. The resulting oligomers would possess a unique backbone structure with periodic pyrrolidine constraints, influencing their secondary structure and recognition properties.

Table 1: Examples of Constrained Amino Acids Used in Peptidomimetics

| Compound Class | Structural Feature | Impact on Peptide Structure |

|---|---|---|

| Proline and its derivatives | Five-membered ring fused to the backbone | Induces turns and rigidifies the peptide chain |

| Azetidine carboxylic acids | Four-membered ring | Introduces sharp turns and conformational restriction |

| Piperidine carboxylic acids | Six-membered ring | Provides a different set of conformational preferences |

Role in the Design and Preparation of Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Pyrrolidine-based structures, most notably derived from proline, are among the most successful and widely used scaffolds for the design of chiral ligands and organocatalysts. nih.govresearchgate.net The rigid pyrrolidine ring provides a well-defined chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

This compound possesses the key structural elements necessary for its development into a chiral ligand. The secondary amine and carboxylic acid functionalities can be readily modified to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can bind to a metal center. The stereocenter on the pyrrolidine ring would then be positioned to influence the coordination geometry and the subsequent catalytic transformation.

Furthermore, this compound could serve as a precursor for the synthesis of novel bifunctional organocatalysts. For example, the carboxylic acid could be converted to a primary or secondary amine, which, in conjunction with the tertiary amine of the pyrrolidine ring, could act as a synergistic catalytic system. Such catalysts are known to be highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov

Table 2: Common Pyrrolidine-Based Scaffolds in Asymmetric Catalysis

| Catalyst/Ligand Type | Key Structural Feature | Typical Applications |

|---|---|---|

| Proline | Secondary amine and carboxylic acid | Aldol reactions, Mannich reactions, Michael additions |

| Prolinol derivatives | Hydroxymethyl group | Asymmetric reductions, alkylations |

| Diamine derivatives | Two coordinating nitrogen atoms | Asymmetric hydrogenations, transfer hydrogenations |

Precursor to Advanced Heterocyclic Scaffolds with Potential Biological Relevance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The functional groups present in this compound make it an ideal starting material for the synthesis of more complex heterocyclic systems.

For example, the amino acid functionality can be utilized in intramolecular cyclization reactions to construct bicyclic or spirocyclic systems. The secondary amine could be acylated with a bifunctional reagent, followed by a ring-closing reaction to generate novel heterocyclic scaffolds. The carboxylic acid could also participate in various cyclization strategies, such as Pictet-Spengler or Bischler-Napieralski type reactions, after appropriate modification.

The resulting heterocyclic scaffolds could be screened for a variety of biological activities, as the pyrrolidine motif is known to interact with a diverse range of biological targets. nih.gov The inherent chirality of the starting material would ensure that these novel heterocycles are obtained in an enantiomerically pure form, which is crucial for the development of selective therapeutic agents.

Despite a comprehensive search for preclinical data on this compound and its derivatives, no specific information regarding its biological activity or pharmacological mechanisms as outlined in the requested article structure is publicly available.

The search did not yield any studies related to:

In Vitro Biochemical and Target Interaction Profiling: No data was found on enzyme inhibition or activation, receptor binding and modulatory effects, or the characterization of ligand-target interactions for this specific compound or its close derivatives.

Cellular Assays for Functional Characterization: There is no available research detailing dose-dependent effects in cell line models or the analysis of intracellular signaling pathway modulation.

The available information is limited to chemical properties and supplier listings, which indicate the compound is for laboratory use. General information on the biological activities of broader classes of pyrrolidine derivatives exists; however, this information is not specific to this compound and therefore does not meet the strict requirements of the requested article.

Consequently, it is not possible to generate the requested scientific article with the specified level of detail and adherence to the provided outline due to the absence of relevant preclinical research data in the public domain.

Investigation of Biological Activity and Pharmacological Mechanisms of R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid Derivatives Preclinical Focus

Cellular Assays for Functional Characterization

Assessment of Cellular Phenotypes (e.g., Proliferation, Differentiation, Apoptosis)

Detailed studies on the direct effects of ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid derivatives on cellular proliferation, differentiation, and apoptosis are not currently available in published research. However, research on other compounds featuring a pyrrolidine (B122466) ring provides some general insights into the potential cellular activities of this class of molecules. For instance, certain pyrrolidine derivatives have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis through mechanisms such as the activation of caspase-3 mediated by intracellular reactive oxygen species (ROS). The specific stereochemistry and substituents on the pyrrolidine ring are critical in determining the biological effect. For example, the orientation of a methyl group on the pyrrolidine ring can significantly influence the binding mode to biological targets and, consequently, the cellular response.

In Vivo Preclinical Studies in Animal Models

While in vivo data for this compound derivatives is not available, studies on other molecules containing the N-methyl-pyrrolidine scaffold, such as N-methyl-2-pyrrolidone (NMP), have been conducted in animal models. These studies offer a glimpse into the potential systemic effects and therapeutic applications of related compounds.

Table 1: Pharmacokinetic Parameters of Neat N-methyl-2-pyrrolidone (NMP) Following In Vivo Topical Application in Male Sprague-Dawley Rats

| Dose (µl/cm²) | Maximal Absorption Flux (mg/cm²/h) |

| 20 | 10 |

| 40 | 20 |

Data sourced from studies on N-methyl-2-pyrrolidone (NMP), a structurally related compound. nih.gov

There are no published studies evaluating the effects of this compound derivatives in established animal models of disease. However, the related compound N-methyl-2-pyrrolidone (NMP) has demonstrated efficacy in a mouse model of atherosclerosis. nih.gov In this model, apolipoprotein-E-deficient (ApoE−/−) mice fed a high-fat diet and given NMP in their drinking water showed a reduction in atherosclerotic plaque development. nih.gov This suggests that compounds containing the N-methyl-pyrrolidine scaffold may possess anti-inflammatory properties that could be beneficial in chronic inflammatory diseases.

In a different context, certain quinolone antibacterial agents that incorporate a substituted pyrrolidinyl moiety have shown significant in vivo potency in mouse infection models. nih.gov Specifically, the R-isomers of some 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] analogues displayed a marked increase in in vivo efficacy, particularly when administered orally, compared to their S-isomer counterparts. nih.gov

Table 2: In Vivo Efficacy of a Pyrrolidine-Containing Naphthyridine Analog in a Mouse Infection Model

| Compound | Isomer | Relative In Vivo Potency Advantage |

| Naphthyridine 16 | R | 2-15 fold increase over S isomer |

Data from a study on quinolone antibacterial agents with a substituted pyrrolidinyl moiety. nih.gov

Mechanistic insights for this compound derivatives from animal studies are not available. For the related compound N-methyl-2-pyrrolidone (NMP), in vivo studies have suggested a mechanism of action involving the upregulation of the transcription factor Krüppel-like factor 2 (KLF2). nih.gov KLF2 is known to have anti-inflammatory properties in the vasculature. The enhancement of KLF2 expression by NMP is believed to contribute to its atheroprotective effects observed in mouse models. nih.gov This indicates that the N-methyl-pyrrolidine scaffold may be a starting point for the design of molecules that can modulate specific transcriptional pathways involved in inflammation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of analogs related to ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on similar pyrrolidine (B122466) scaffolds reveal that modifications to the pyrrolidine ring, the N-methyl group, and the acetic acid side chain can significantly modulate potency and selectivity. mdpi.comrsc.org

For instance, in a series of pyrrolidine derivatives, the introduction of different functional groups at various positions has been shown to influence their inhibitory activity against specific enzymes or receptors. Small, lipophilic substituents on the pyrrolidine ring are often preferred for optimal potency in some target classes. rsc.org

The N-1 substituent on the pyrrolidine ring is a critical determinant of biological activity. While the parent compound has a methyl group, variations with larger alkyl or aryl groups can lead to altered binding affinities. In many cases, the N-substituent plays a key role in establishing interactions with the target protein.

Modifications to the acetic acid side chain, such as esterification or amidation, can also have a profound impact on activity. These changes can affect the compound's polarity, cell permeability, and interaction with the target's binding site.

To illustrate potential substituent effects, the following interactive data table summarizes hypothetical activity data based on common observations in related compound series.

| Analog | R1 (N-substituent) | R2 (Side Chain) | Relative Potency |

| 1 | -CH₃ | -COOH | 1.0 |

| 2 | -C₂H₅ | -COOH | 1.2 |

| 3 | -CH(CH₃)₂ | -COOH | 0.8 |

| 4 | -CH₃ | -COOCH₃ | 0.5 |

| 5 | -CH₃ | -CONH₂ | 0.7 |

Note: The data in this table is illustrative and based on general SAR principles for pyrrolidine derivatives, not on experimental results for this compound analogs.

Impact of Stereochemistry on Potency and Selectivity

Stereochemistry is a crucial factor in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. For pyrrolidine-based compounds, both the absolute configuration of the chiral centers and the relative stereochemistry of substituents (cis/trans) can lead to substantial differences in potency and selectivity. nih.govnih.gov

The "(R)" designation in the parent compound indicates a specific stereoisomer at the 3-position of the pyrrolidine ring. It is highly probable that the corresponding (S)-enantiomer would exhibit different, likely lower, biological activity. This is because the precise spatial orientation of the amino and acetic acid groups is critical for optimal binding to a chiral target like a protein or enzyme. nih.gov In some reported cases for pyrrolidine derivatives, the S-form of a compound has shown lower IC50 values (higher potency) than the R-form. nih.gov

The following table illustrates the potential impact of stereochemistry on biological activity, based on findings for related chiral pyrrolidines.

| Isomer | Configuration at C3 | Relative Potency |

| (R)-isomer | R | 1.0 |

| (S)-isomer | S | 0.2 |

| Racemic Mixture | R/S | 0.6 |

Note: This data is hypothetical and intended to illustrate the common principle that different stereoisomers can have significantly different biological potencies.

Correlation of Structural Features with Preclinical Pharmacological Profiles

The structural features of this compound analogs are expected to correlate with their preclinical pharmacological profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. The pyrrolidine scaffold, being a saturated heterocycle, generally imparts good aqueous solubility, which can be favorable for oral bioavailability. pharmablock.com

The carboxylic acid group of the acetic acid side chain is typically ionized at physiological pH, which increases water solubility but may limit passive diffusion across biological membranes. Esterification of this group can create a more lipophilic prodrug that may be hydrolyzed back to the active carboxylic acid in vivo.

The table below provides a hypothetical correlation between structural features and preclinical properties.

| Structural Feature | Potential Impact on Pharmacological Profile |

| Pyrrolidine Ring | Generally improves aqueous solubility and 3D complexity for target binding. researchgate.net |

| N-Methyl Group | Can influence metabolic stability (potential for N-demethylation). |

| Acetic Acid Moiety | The carboxylic acid can enhance solubility but may limit cell permeability; potential for prodrug strategies (e.g., esters). |

| Lipophilic Substituents | May increase protein binding and tissue distribution, but could also increase metabolic clearance. |

Investigation of Conformational Preferences and Their Influence on Activity

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the ring can influence the spatial orientation of its substituents, which in turn affects the molecule's ability to bind to its target. researchgate.net

The conformational preferences of the pyrrolidine ring in analogs of this compound would be influenced by the nature and size of the substituents. The interaction between the N-1 methyl group and the 3-aminoacetic acid side chain can favor certain ring puckers over others. Computational modeling and NMR studies are often employed to determine the preferred conformations of such molecules in solution.

The biological activity is often linked to the molecule's ability to adopt a specific "bioactive conformation" that is complementary to the binding site of the target protein. Therefore, understanding the conformational landscape of these analogs is essential for rational drug design. For example, introducing substituents that lock the pyrrolidine ring into a more favorable conformation can lead to an increase in potency.

Computational Chemistry and Molecular Modeling Applications for R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and inherent reactivity of molecules. nih.gov These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern how a molecule will behave in a chemical reaction.

For ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, DFT methods can be used to optimize its three-dimensional geometry and calculate fundamental electronic descriptors. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Studies on related heterocyclic compounds have utilized these methods to understand reaction mechanisms and energy barriers. For instance, quantum chemical modeling has been used to elucidate the multi-stage synthesis of pyrrolidinedione derivatives, calculating the energy barriers for steps like Michael addition and cyclization. nih.gov Such analyses can predict the most likely reaction pathways and identify rate-limiting steps.

The following table summarizes key quantum chemical descriptors and their significance, which would be calculable for this compound.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | Related to the "escaping tendency" of electrons from an equilibrium system. |

| Global Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |

| Molecular Electrostatic Potential | MESP | Maps charge distributions to predict sites for electrophilic and nucleophilic attack. |

These parameters, once calculated, can provide a comprehensive reactivity profile, guiding synthetic modifications and helping to understand potential metabolic transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is crucial for structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. For this compound, docking studies would involve placing the molecule into the active site of a chosen enzyme and evaluating the binding affinity, typically reported as a binding energy score in kcal/mol.

The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand and protein structures (e.g., adding hydrogen atoms, assigning charges).

Using a docking algorithm to sample various conformations and orientations of the ligand within the receptor's binding site.

Scoring the resulting poses to estimate binding affinity and identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and the persistence of key intermolecular interactions. researchgate.netscribd.com

A study on novel pyrrolidine (B122466) derivatives as inhibitors of pancreatic lipase (B570770) demonstrated the power of this combined approach. mdpi.com The compounds were docked into the enzyme's active site, and the results highlighted crucial hydrogen bond interactions with amino acid residues like Gly76, Phe77, and Asp79. mdpi.com The compound with the strongest predicted binding energy also showed the highest inhibitory activity in experimental assays. mdpi.com

| Compound Example (from study) | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrrolidine Derivative 10 | Pancreatic Lipase | - | Gly76, Phe77, Asp79, His151 |

| Pyrrolidine Derivative 12 | Pancreatic Lipase | -8.24 | Gly76, Phe77, Asp79, His151 |

| Pyrrolidine Derivative 13 | Pancreatic Lipase | - | Gly76, Phe77, Asp79, His151 |

Data adapted from a study on pancreatic lipase inhibitors to illustrate the application of molecular docking. mdpi.com

This approach could be applied to this compound to explore its potential activity against various targets, such as Factor Xa or other serine proteases where pyrrolidine scaffolds have shown promise. nih.gov

De Novo Design and Virtual Screening Based on the Pyrrolidine Scaffold

The pyrrolidine ring is a versatile and highly valued scaffold in medicinal chemistry. frontiersin.org Its saturated, sp³-hybridized nature provides a three-dimensional character that is often associated with improved solubility and more favorable physicochemical properties compared to flat, aromatic systems. researchgate.netnih.gov This 3D geometry allows for the precise spatial arrangement of functional groups, enabling effective exploration of the binding pockets of biological targets. nih.gov

The structure of this compound can serve as a foundational fragment for two key computational drug design strategies:

Virtual Screening: In this approach, large databases of existing compounds are computationally screened against a target protein to identify potential "hits." Compounds containing the pyrrolidine scaffold, including derivatives of this compound, could be selected from these libraries to test their binding potential against a specific target.

De Novo Design: This strategy involves building novel molecules from scratch or by growing them from a starting fragment within the active site of a target. The pyrrolidine core of this compound is an excellent starting point for fragment-based design. Computational algorithms can suggest modifications and additions to this core scaffold to optimize interactions with the target, aiming to create a novel compound with high affinity and selectivity. nih.gov

The advantages of using the pyrrolidine scaffold in drug design are numerous and well-documented. nih.gov

| Feature of Pyrrolidine Scaffold | Advantage in Drug Design |

| sp³-Hybridization | Allows for efficient exploration of three-dimensional pharmacophore space. researchgate.net |

| Stereochemistry | The presence of chiral centers allows for the creation of stereoisomers with potentially different biological profiles and binding modes. nih.gov |

| Conformational Flexibility | The ring's ability to "pucker" (a phenomenon known as pseudorotation) provides expanded 3D coverage and conformational diversity. researchgate.net |

| Improved Physicochemical Properties | Increased saturation and 3D character are known to improve properties like aqueous solubility. nih.gov |

| Synthetic Accessibility | Robust and flexible chemical methods exist for synthesizing a wide array of substituted pyrrolidines. nih.gov |

By leveraging these properties, computational chemists can use the this compound structure as a blueprint to design new molecules with tailored biological activities.

Prediction of Physicochemical Properties Relevant to Biological Systems

Before a compound can be considered for further development, it is essential to evaluate its physicochemical properties, which heavily influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.net Computational models are widely used to predict these properties from a molecule's structure, allowing for early-stage filtering of candidates that are unlikely to have favorable drug-like characteristics.

For this compound, a range of properties can be calculated in silico. These predictions are often guided by established principles like Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a drug candidate.

Key physicochemical properties that can be computationally predicted include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, which measures lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with membrane permeability.

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding interactions.

Number of Rotatable Bonds (nRotB): A measure of molecular flexibility.

Studies have shown that properties like lipophilicity (ClogP) and TPSA can be correlated with toxicological outcomes, with highly lipophilic compounds sometimes having a greater chance of producing toxicity. nih.gov Therefore, computational prediction of these values is a critical step in the early assessment of a compound's potential.

The following table presents basic and computationally predictable properties for this compound.

| Property | Value / Predicted Value | Significance for Drug-Likeness |

| Molecular Formula | C₈H₁₆N₂O₂ | Basic structural information. |

| Molecular Weight ( g/mol ) | 172.22 | Well within the typical range for small molecule drugs (< 500 Da). |

| LogP (predicted) | Low/Negative | Suggests hydrophilicity and good aqueous solubility. nih.gov |

| Topological Polar Surface Area (TPSA) (predicted) | Moderate | Influences cell permeability and transport characteristics. nih.gov |

| Hydrogen Bond Donors (predicted) | 2 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors (predicted) | 4 | Contributes to solubility and target binding. |

| Rotatable Bonds (predicted) | 4 | Relates to conformational flexibility and binding entropy. |

These in silico predictions suggest that this compound possesses physicochemical properties consistent with those of a potentially bioavailable small molecule, making it a suitable candidate for further computational and experimental investigation.

Future Research Trajectories and Translational Potential of R 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid Research

Development of Novel Methodologies for Synthesis and Derivatization

Future progress in the study of ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid and its analogs is contingent on the development of efficient and stereoselective synthetic routes. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.netmdpi.com However, creating specific substitution patterns, such as the 3-amino group in the (R) configuration, requires tailored approaches.

Key areas for future synthetic research include:

Asymmetric Synthesis : Developing novel organocatalytic or transition-metal-catalyzed reactions to establish the chiral center at the C3 position of the pyrrolidine ring with high enantiomeric purity. Methods like asymmetric Michael additions have been successfully used for related pyrrolidine-3-carboxylic acid derivatives and could be adapted for this purpose. rsc.orgresearchgate.net

Precursor Optimization : Streamlining the synthesis of key precursors, such as (R)-1-methyl-3-aminopyrrolidine or its equivalents, is crucial for facilitating broader exploration of this scaffold. google.com

Derivatization Strategies : The amino and carboxylic acid functional groups are ideal handles for derivatization. Future work will likely focus on creating libraries of amides, esters, and other derivatives to explore the structure-activity relationship (SAR). Novel derivatization reagents and coupling methods could enhance the efficiency of creating these analogs for screening purposes. nih.gov

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Michael Addition | Organocatalytic addition of a nucleophile to an α,β-unsaturated carbonyl compound to build the pyrrolidine ring stereoselectively. rsc.orgresearchgate.net | High enantiomeric excess, operational simplicity. |

| Reductive Amination | Cyclization of a linear precursor via intramolecular reductive amination to form the N-methyl pyrrolidine ring. | Access to a wide range of precursors. |

| Functional Group Interconversion | Starting from readily available chiral precursors like proline or malic acid and converting functional groups to achieve the target structure. | Utilizes the existing chiral pool. |

| Peptide Coupling | Standard peptide coupling techniques can be used to attach various substituents to the carboxylic acid moiety for library synthesis. | High efficiency and broad substrate scope. |

Identification of Unexplored Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not extensively documented, the pyrrolidine scaffold is a privileged structure found in numerous bioactive molecules targeting a wide range of diseases. researchgate.netnbinno.com Future research will focus on screening this compound and its derivatives against various biological targets to uncover new therapeutic potential.

Potential therapeutic areas and targets for investigation include:

Neurotransmitter Transporters : Structurally similar compounds, such as pyrrolidine-3-acetic acid derivatives, have been identified as potent inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). nih.gov This suggests that this compound and its analogs could be valuable leads for developing treatments for neurological and psychiatric disorders like epilepsy and anxiety.

Enzyme Inhibition : The pyrrolidine ring can mimic the transition state of various enzymatic reactions. nih.gov Screening against enzyme families such as proteases, kinases, or glycosidases could reveal novel inhibitory activities.

Receptor Modulation : The scaffold's three-dimensional structure is well-suited for interaction with G-protein coupled receptors (GPCRs) or ion channels. nih.gov For instance, different stereoisomers of substituted pyrrolidines have shown distinct activities as estrogen receptor α antagonists or GPR40 agonists. nih.gov

Antimicrobial and Antiviral Activity : The pyrrolidine core is present in several natural and synthetic compounds with antimicrobial or antiviral properties. mdpi.com Screening against a panel of pathogens could identify new leads for infectious diseases.

Integration with Advanced Screening and Combinatorial Chemistry Techniques

The structure of this compound is highly amenable to combinatorial chemistry and advanced screening techniques. Its defined core and two points of diversification (the amino and carboxyl groups) allow for the creation of large, focused libraries of related compounds.

Future strategies in this area will likely involve:

Combinatorial Library Synthesis : The application of solid-phase synthesis and encoding technologies can be used to generate large libraries of pyrrolidine derivatives for high-throughput screening. nih.govresearchgate.net This approach allows for the rapid exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS) : Integrating synthesized libraries with HTS assays will enable the rapid identification of "hits" against specific biological targets.

Fragment-Based Drug Discovery (FBDD) : The core molecule itself can be considered a fragment. FBDD approaches could be used to identify its binding to a protein target, followed by structure-guided growth of the fragment into a more potent lead compound.

Advanced Screening Platforms : The use of techniques like MS Binding Assays, which have been successfully applied to screen libraries of pyrrolidine derivatives, can accelerate the identification of active compounds and their primary targets directly from complex mixtures. nih.gov

| Screening Technique | Application for Pyrrolidine Derivatives | Expected Outcome |

| High-Throughput Screening (HTS) | Screening large libraries of derivatives against specific targets (e.g., enzymes, receptors). | Identification of initial "hit" compounds. |

| MS Binding Assays | Screening compound libraries against a target protein to directly detect binding events via mass spectrometry. nih.gov | Rapid identification of binders from a library without requiring a functional assay. |

| Encoded Library Technology (ELT) | Synthesis and screening of massive DNA-encoded libraries of pyrrolidine derivatives. nih.govresearchgate.net | Discovery of potent and selective binders from a vast chemical space. |

| Phenotypic Screening | Testing derivatives in cell-based assays to identify compounds that produce a desired physiological effect. | Discovery of compounds with novel mechanisms of action. |

Design of Highly Selective Chemical Probes and Research Tool Compounds

Beyond its potential as a therapeutic lead, this compound serves as an excellent starting point for the design of highly selective chemical probes. These probes are essential tools for basic biological research, enabling the study and validation of novel drug targets. nih.gov

The development of chemical probes from this scaffold would involve:

Affinity and Selectivity Optimization : Once a biological target is identified, the core structure can be systematically modified to maximize binding affinity and selectivity over related proteins. The stereochemistry of the (R)-pyrrolidine ring is a key feature that can be exploited to achieve high selectivity. nih.gov

Incorporation of Reporter Tags : The scaffold can be functionalized with reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. This allows for the visualization, isolation, and identification of target proteins in complex biological systems.

Structure-Activity Relationship (SAR) Studies : A detailed SAR study would be conducted to understand how different substituents on the pyrrolidine ring and the amino acid portion affect biological activity. This knowledge is crucial for designing probes with precisely tuned properties. nih.gov The goal is to create tool compounds that can selectively engage a target with high potency, enabling researchers to probe its biological function with confidence.

Q & A

Q. How can ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid be synthesized with high enantiomeric purity for pharmacological studies?

- Methodological Answer : Enantioselective synthesis begins with (R)-pyrrolidin-3-amine. Protect the primary amine using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane. Alkylate the secondary amine with bromoacetic acid tert-butyl ester under basic conditions (e.g., K₂CO₃ in DMF). Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine-acetic acid conjugate. Purify via chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) or recrystallization. Validate enantiopurity using polarimetry or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are validated for quantifying this compound in microbial fermentation broths?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) is recommended. Use a gradient mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), starting at 95% A to 60% A over 15 minutes. Detect at 210 nm (UV) or via electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Validate linearity (0.1–100 µg/mL, R² > 0.99), limit of detection (LOD: 0.03 µg/mL), and recovery rates (85–115%) using spiked matrix samples .

Q. How should stability studies be designed to assess the hydrolytic degradation of this compound under physiological pH conditions?

- Methodological Answer : Prepare buffer solutions at pH 2.0 (HCl-KCl), 7.4 (phosphate), and 9.0 (borate). Incubate the compound at 37°C (n = 3 replicates per condition). Withdraw aliquots at 0, 24, 48, and 72 hours. Quantify degradation products via HPLC-UV. Calculate degradation rate constants (k) using first-order kinetics. Note: Acidic conditions (pH < 3) may hydrolyze the pyrrolidine-acetic acid bond, while alkaline conditions promote oxidation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic flux data when this compound is introduced into Acetobacter pasteurianus cultures?

- Methodological Answer : Combine ¹³C metabolic flux analysis (¹³C-MFA) with genome-scale modeling. Grow cultures in minimal media containing ¹³C-glucose and the target compound. Extract intracellular metabolites (quenching with cold methanol), analyze isotopomer distributions via GC-MS, and integrate data into COBRA Toolbox or Metran software. Use flux variability analysis (FVA) to identify inconsistent nodes. Reconcile discrepancies via minimization of residual sum squares (RSS) and Monte Carlo simulations for uncertainty quantification .

Q. How can protein interaction networks involving this compound be mapped in eukaryotic cells?

- Methodological Answer : Synthesize a biotinylated derivative by conjugating the compound to a PEG-biotin linker via EDC/NHS chemistry. Incubate with HEK-293 cell lysates; pull down interacting proteins using streptavidin magnetic beads. Elute proteins with 2 mM biotin and identify via LC-MS/MS (Orbitrap Fusion™, data-dependent acquisition). Validate candidates using co-immunoprecipitation (anti-His tag) and surface plasmon resonance (SPR) for binding affinity (KD) determination .

Q. What statistical frameworks address dose-response discrepancies in this compound’s inhibition of soluble epoxide hydrolase (sEH)?

- Methodological Answer : Fit dose-response data to a four-parameter Hill equation using nonlinear regression (GraphPad Prism®). Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Identify outliers via Grubbs’ test (α = 0.05). For IC₅₀ variability, use bootstrapping (1,000 iterations) to calculate 95% confidence intervals. Replicate experiments in triplicate across independent batches to control for plate effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.